4-(6-Iodoquinazolin-4-yl)morpholine
Overview
Description
4-(6-Iodoquinazolin-4-yl)morpholine is a chemical compound that belongs to the quinazoline family. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications. Quinazoline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
4-(6-Iodoquinazolin-4-yl)morpholine is a chemical compound that belongs to the quinazoline family. Quinazolines are a large class of active chemical compounds exhibiting a broad spectrum of biological activities . The primary targets of quinazoline derivatives are often associated with their diverse pharmacological activities such as anticancer, anticonvulsant, anti-inflammatory, anti-microbial, antimalarial, anti-HIV, antioxidant, antifungal, antibacterial, anti-mutagenic, anti-depressant, anti-leishmanial, anti-leukemic activities .
Mode of Action
For instance, some quinazoline derivatives have been found to possess antimicrobial activity, which is believed to be due to the presence of a proper side chain bearing a sulphur group .
Biochemical Pathways
For example, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Result of Action
For example, some quinazoline derivatives have been found to have antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as pathogenic fungi .
Biochemical Analysis
Biochemical Properties
4-(6-Iodoquinazolin-4-yl)morpholine is known to have antimicrobial properties . It has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in the quorum sensing system .
Cellular Effects
The cellular effects of this compound are not fully understood. It has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. It is known to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodoquinazolin-4-yl)morpholine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or formic acid.
Morpholine Substitution: The final step involves the substitution of the 4-position of the quinazoline ring with morpholine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Iodoquinazolin-4-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and oxidation state.
Cyclization Reactions: The morpholine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
4-(6-Iodoquinazolin-4-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research focuses on its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloroquinazolin-4-yl)morpholine
- 4-(6-Bromoquinazolin-4-yl)morpholine
- 4-(6-Fluoroquinazolin-4-yl)morpholine
Comparison
4-(6-Iodoquinazolin-4-yl)morpholine is unique due to the presence of the iodine atom, which can enhance its biological activity and alter its chemical reactivity compared to other halogenated quinazoline derivatives. The iodine atom can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .
Properties
IUPAC Name |
4-(6-iodoquinazolin-4-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O/c13-9-1-2-11-10(7-9)12(15-8-14-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHKGTSDFCNSQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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